molecular formula C18H12N2O3 B5587688 N-[4-(4-cyanophenoxy)phenyl]furan-2-carboxamide

N-[4-(4-cyanophenoxy)phenyl]furan-2-carboxamide

Cat. No.: B5587688
M. Wt: 304.3 g/mol
InChI Key: DVBSWOKSZHXQFF-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenoxy)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenoxy)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-(4-cyanophenoxy)aniline in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, resulting in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenoxy)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-cyanophenoxy)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenoxy)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis through the activation of the p53-p21 pathway, leading to cell cycle arrest and subsequent cell death . The compound’s ability to interact with various enzymes and receptors makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-cyanophenoxy)phenyl]furan-2-carboxamide stands out due to its unique combination of a furan ring and a cyanophenoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-cyanophenoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c19-12-13-3-7-15(8-4-13)23-16-9-5-14(6-10-16)20-18(21)17-2-1-11-22-17/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBSWOKSZHXQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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